3-Penten-2-one, 4-hydroxy-3-methyl-

keto-enol tautomerism antioxidant activity odorant chemistry

3-Penten-2-one, 4-hydroxy-3-methyl- (IUPAC: 4-hydroxy-3-methylpent-3-en-2-one) is a small-molecule α,β-unsaturated ketone bearing a hydroxyl substituent, with molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. The compound exists as E/Z stereoisomers and exhibits keto–enol tautomerism characteristic of β-dicarbonyl systems.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1522-25-4
Cat. No. B12446092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Penten-2-one, 4-hydroxy-3-methyl-
CAS1522-25-4
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(=C(C)O)C(=O)C
InChIInChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3
InChIKeyZBCJFUZOIPBJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Penten-2-one, 4-hydroxy-3-methyl- (CAS 1522-25-4): Chemical Identity and Procurement Baseline


3-Penten-2-one, 4-hydroxy-3-methyl- (IUPAC: 4-hydroxy-3-methylpent-3-en-2-one) is a small-molecule α,β-unsaturated ketone bearing a hydroxyl substituent, with molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol [1]. The compound exists as E/Z stereoisomers and exhibits keto–enol tautomerism characteristic of β-dicarbonyl systems. It is commercially supplied primarily as a research intermediate for synthetic organic chemistry, fragrance ingredient research, and flavor chemistry studies. No authoritative database, peer-reviewed primary paper, or granted patent retrieved in the present search provides quantitative comparative performance data for this compound against structurally related analogs that would meet the evidentiary thresholds required for differential procurement guidance.

Why 3-Penten-2-one, 4-hydroxy-3-methyl- Cannot Be Freely Exchanged with In-Class Analogs


The compound occupies a narrow structural niche at the intersection of allylic alcohol and conjugated enone functionality, distinguishing it from saturated analogs such as 4-hydroxy-3-methyl-2-pentanone and from close dehydration products such as 3-methyl-3-penten-2-one [1]. The hydroxyl group governs hydrogen-bonding capacity, metal-chelation potential, and tautomeric equilibrium, while the α,β-unsaturated ketone motif confers electrophilic reactivity distinct from non-conjugated ketones. Consequently, substitution with a saturated hydroxy‑ketone or a simple enone cannot be assumed to reproduce reactivity in condensation, cycloaddition, or metal-binding applications. However, no head‑to‑head comparative data quantifying these differential effects could be located in admissible sources, and the following evidence guide reflects this documentation gap explicitly.

Quantitative Differentiation Evidence for 3-Penten-2-one, 4-hydroxy-3-methyl- versus Closest Analogs


Quantifiable Head‑to‑Head Differentiation Data Unavailable in Admissible Sources

A systematic search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem) did not identify any study reporting quantitative, comparator‑anchored performance data for 3-penten-2-one, 4-hydroxy-3-methyl- against a named structural analog in a reproducible assay system. Claims of antioxidant activity (DPPH radical scavenging) and characteristic chestnut‑like odor are noted in vendor‑originated summaries but could not be verified in admissible peer‑reviewed or patent literature with explicit comparator data [1][2]. Consequently, no evidence item meeting the Strength‑of‑Evidence criteria of a Direct head‑to‑head comparison or Cross‑study comparable data can be presented.

keto-enol tautomerism antioxidant activity odorant chemistry

Application Scenarios for 3-Penten-2-one, 4-hydroxy-3-methyl- Based on Available Structural Information


Exploratory Synthesis of Heterocyclic Building Blocks via Enone Reactivity

The α,β-unsaturated ketone moiety of 3-penten-2-one, 4-hydroxy-3-methyl- may be exploited in conjugate addition or cyclocondensation reactions to construct oxygen‑ or nitrogen‑containing heterocycles [1]. Procurement may be considered for early‑stage medicinal chemistry or natural product analog synthesis where a low‑molecular‑weight enone with a pendant hydroxyl group is desired. No quantitative yield or selectivity data comparing this compound with alternative enones are available in admissible sources; users must experimentally benchmark reactivity against substrates such as 3-methyl-3-penten-2-one.

Investigation of Keto–Enol Tautomerism in β‑Hydroxy Enone Systems

The compound provides a model substrate for studying keto–enol equilibria in β‑hydroxy α,β‑unsaturated ketones [2]. The equilibrium free energy and enol content can be measured by ¹H NMR spectroscopy and compared with literature values for structurally related β‑dicarbonyls. Procurement is relevant for physical‑organic chemistry laboratories examining substituent‑ and solvent‑dependent tautomerism.

Odorant Research and Flavor Chemistry Profiling

Vendor‑originated summaries identify the Z‑isomer of 3‑penten‑2‑one, 4‑hydroxy‑3‑methyl‑ as a contributor to the chestnut‑like aroma of green tea . Research groups focused on aroma‑active compound identification or food flavor reconstitution may procure the compound as an analytical reference standard. Because the supporting analytical data could not be retrieved from an admissible primary source, users should verify the odor character and detection threshold independently against authenticated reference materials.

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